4-bromo-1-tert-butyl-1H-pyrazole
Overview
Description
4-Bromo-1-tert-butyl-1H-pyrazole is a pyrazole derivative . It is a heteroaryl halide .
Synthesis Analysis
The synthesis of 4-bromo-1-tert-butyl-1H-pyrazole involves several steps. It has been reported that the cyanation of 4-bromopyrazole in the presence of palladium catalysts . A simple, novel, and efficient route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been devised .Molecular Structure Analysis
The molecular formula of 4-bromo-1-tert-butyl-1H-pyrazole is C7H11BrN2 . The InChI code is 1S/C7H11BrN2/c1-7(2,3)10-5-6(8)4-9-10/h4-5H,1-3H3 .Chemical Reactions Analysis
4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts . There are several chemical reactions involving pyrazoles, such as the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes .Physical And Chemical Properties Analysis
The molecular weight of 4-bromo-1-tert-butyl-1H-pyrazole is 203.08 . It has a boiling point of 229.8±13.0°C at 760 mmHg .Scientific Research Applications
Synthesis and Chemical Characterization
4-bromo-1-tert-butyl-1H-pyrazole serves as a versatile intermediate in various chemical syntheses. For example, Bobko et al. (2012) developed a novel synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, using pyrazole bromide as an intermediate. This synthesis features a selective Sandmeyer reaction and provides a more versatile approach than previous methods (Bobko et al., 2012). Additionally, Tamer et al. (2016) synthesized 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine and characterized its structure using X-ray diffraction and various spectroscopic methods. The study highlighted its stability and nonlinear optical properties (Tamer et al., 2016).
Structural and Tautomeric Studies
Trofimenko et al. (2007) explored the tautomerism of 4-bromo substituted 1H-pyrazoles in solid states and solutions using magnetic resonance spectroscopy and X-ray crystallography. The study provided insights into the predominance of 3-bromo tautomers over 5-bromo ones, contributing to a better understanding of the chemical behavior of these compounds (Trofimenko et al., 2007).
Material Science and Engineering
In the field of materials science, Ma et al. (2005) utilized 3,5-bis(tert-butyl)pyrazolate, a closely related compound, for synthesizing luminescent mu-pyrazolate-bridged cyclometalated platinum binuclear complexes. These complexes exhibited varying emission energies, demonstrating potential for applications in light-emitting materials (Ma et al., 2005).
Antibacterial and Antifungal Applications
Pundeer et al. (2013) synthesized derivatives of 1H-pyrazoles, including 4-bromo variants, and evaluated their antibacterial and antifungal activities. These compounds showed significant activity against various bacterial and fungal strains, indicating potential for pharmaceutical applications (Pundeer et al., 2013).
Safety And Hazards
4-bromo-1-tert-butyl-1H-pyrazole is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear suitable personal protective equipment, including approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection .
Relevant Papers The relevant papers on 4-bromo-1-tert-butyl-1H-pyrazole include studies on its synthesis , molecular structure , and chemical reactions .
properties
IUPAC Name |
4-bromo-1-tert-butylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2/c1-7(2,3)10-5-6(8)4-9-10/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLXOOSSATXFFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682027 | |
Record name | 4-Bromo-1-tert-butyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-tert-butyl-1H-pyrazole | |
CAS RN |
70951-85-8 | |
Record name | 4-Bromo-1-(1,1-dimethylethyl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70951-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1-tert-butyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-1-(ter-Butyl)-1H-Pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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